molecular formula C8H13NO B3368738 4-(Prop-2-yn-1-yloxy)piperidine CAS No. 217184-88-8

4-(Prop-2-yn-1-yloxy)piperidine

Cat. No.: B3368738
CAS No.: 217184-88-8
M. Wt: 139.19 g/mol
InChI Key: LYWWBTTXRARIPK-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yloxy)piperidine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . It is a piperidine derivative where the piperidine ring is substituted with a prop-2-yn-1-yloxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-(Prop-2-yn-1-yloxy)piperidine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions . Another method involves the use of microwave-assisted protocols, which offer advantages such as shorter reaction times and higher yields compared to conventional methods .

Chemical Reactions Analysis

4-(Prop-2-yn-1-yloxy)piperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yloxy)piperidine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Prop-2-yn-1-yloxy)piperidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-prop-2-ynoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-7-10-8-3-5-9-6-4-8/h1,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWWBTTXRARIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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